

# Spectroscopic Profile of 3-Cyano-6-methyl-2(1H)-pyridinone: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Cyano-6-methyl-2(1H)-pyridinone

**Cat. No.:** B155329

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound **3-Cyano-6-methyl-2(1H)-pyridinone**. This pyridinone derivative is a valuable building block in medicinal chemistry, notably in the synthesis of cardiotonic agents. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and the structural elucidation of its derivatives.

## Spectroscopic Data

The following tables summarize the available quantitative NMR and IR spectral data for **3-Cyano-6-methyl-2(1H)-pyridinone**.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
12.53	br s	-	1H	N-H
8.03	d	7.5	1H	H-4
6.18	d	7.5	1H	H-5
2.26	s	-	3H	-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub> + CDCl<sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

Experimental <sup>13</sup>C NMR data for **3-Cyano-6-methyl-2(1H)-pyridinone** is not readily available in the public domain. However, based on the known structure and typical chemical shifts for similar pyridinone systems, the expected approximate chemical shifts are provided below for reference.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~165	C=O (C-2)
~150	C-6
~140	C-4
~120	C-5
~118	C≡N
~105	C-3
~20	-CH <sub>3</sub>

## IR Spectral Data

A detailed experimental IR peak list for **3-Cyano-6-methyl-2(1H)-pyridinone** is not consistently reported. However, the characteristic absorption bands for the key functional groups present in the molecule are well-established.

Wavenumber (cm <sup>-1</sup> ) (Typical Range)	Functional Group	Vibration Mode
3100-2900	N-H	Stretching
2230-2210	C≡N	Stretching
1680-1640	C=O (Amide)	Stretching
1600-1450	C=C	Aromatic Ring Stretching
3000-2850	C-H (methyl)	Stretching

## Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **3-Cyano-6-methyl-2(1H)-pyridinone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Materials:

- **3-Cyano-6-methyl-2(1H)-pyridinone** sample
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or a mixture)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Cyano-6-methyl-2(1H)-pyridinone** in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent may depend on the sample's solubility.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

- Spectrometer Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set appropriate parameters, including spectral width, acquisition time, and number of scans.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a greater number of scans and a longer acquisition time will be necessary compared to  $^1\text{H}$  NMR.
  - Process and reference the spectrum similarly to the  $^1\text{H}$  spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **3-Cyano-6-methyl-2( $1\text{H}$ )-pyridinone** sample (solid)

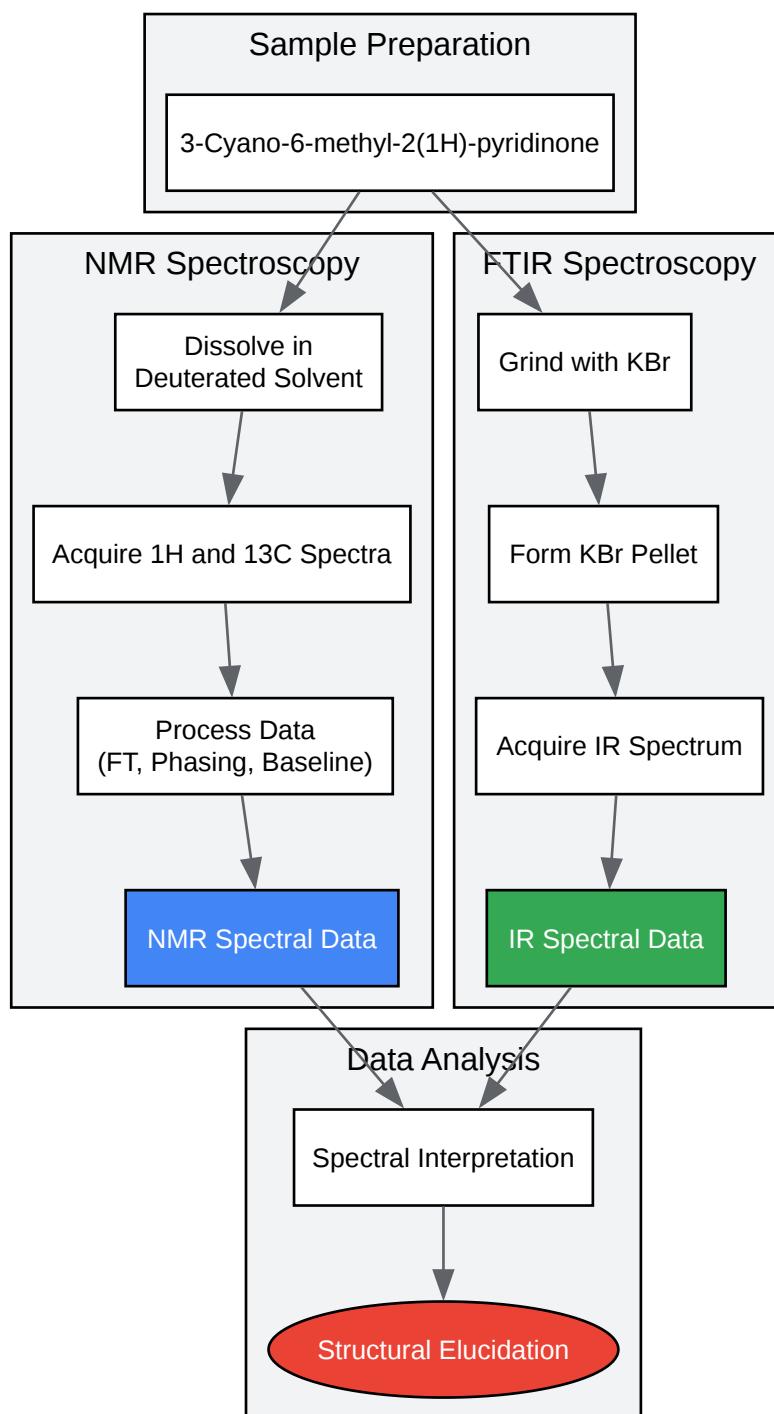
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

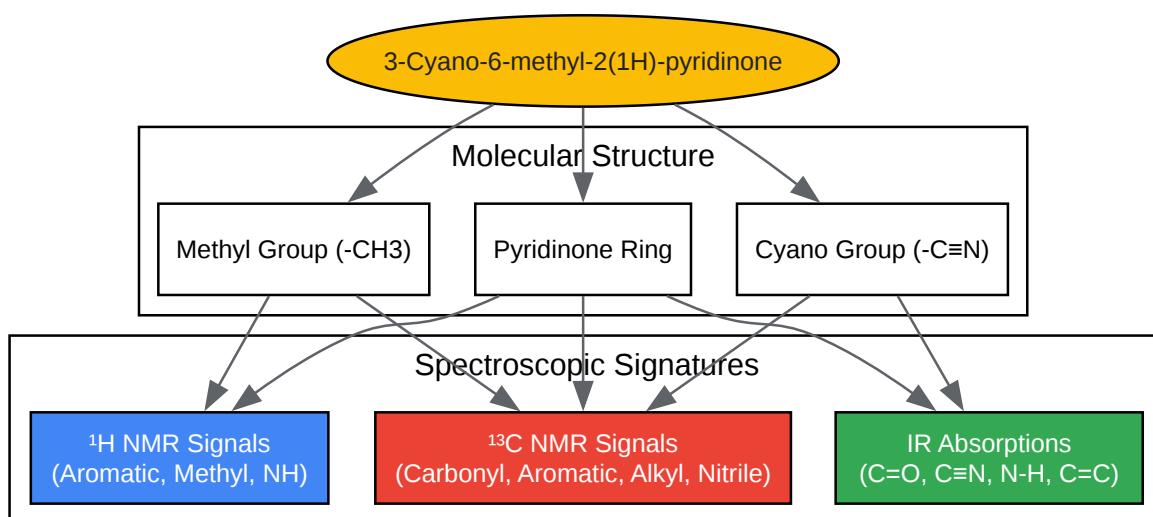
#### Procedure (KBr Pellet Method):

- Sample Preparation:
  - Place a small amount of KBr powder in an oven to ensure it is completely dry.
  - Weigh approximately 1-2 mg of the **3-Cyano-6-methyl-2(1H)-pyridinone** sample and 100-200 mg of dry KBr powder.
  - Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
  - Transfer a portion of the mixture to the pellet press die.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like **3-Cyano-6-methyl-2(1H)-pyridinone**.



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